2-cyclopropyl-4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound “2-cyclopropyl-4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a cyclopropyl group, which is a three-membered carbon ring, and several methyl groups, which are single carbon atoms attached to three hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, for example, is known to add strain to molecules due to its small ring size, which can affect the molecule’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the pyrimidine ring might undergo reactions like alkylation or acylation, while the piperazine ring could potentially undergo reactions with acids or bases .Scientific Research Applications
Antiviral Activity
The cyclopropyl and piperazine moieties in this compound suggest potential antiviral properties. Researchers have investigated its efficacy against RNA viruses, including influenza and coronaviruses. Preliminary studies indicate inhibition of viral replication by targeting specific viral enzymes or entry mechanisms .
Cancer Therapy
The pyrimidine core of this compound makes it an interesting candidate for cancer treatment. It could act as a cytotoxic agent or inhibit specific cancer-related pathways. Researchers have explored its effects on various cancer cell lines, assessing cell viability, apoptosis, and cell cycle arrest .
Neurological Disorders
Given the piperazine ring, investigations have focused on its potential as a central nervous system (CNS) drug. Researchers have studied its interactions with neurotransmitter receptors, neuroprotective effects, and potential use in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Anti-Inflammatory Properties
The cyclopropyl group may confer anti-inflammatory activity. Studies have examined its effects on pro-inflammatory cytokines, immune cell modulation, and potential use in chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Imidazole Derivatives
Imidazole-containing compounds exhibit diverse biological activities. Researchers have synthesized derivatives of this compound, exploring their antimicrobial, antifungal, and enzyme inhibitory properties. Imidazoles are also relevant in drug design .
Molecular Probes and Imaging Agents
The unique structure of this compound could make it suitable as a molecular probe or imaging agent. Researchers have labeled it with radioisotopes or fluorescent tags to visualize specific cellular processes, such as receptor binding or transport mechanisms .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-12-6-7-19-18(20-12)24-10-8-23(9-11-24)17-13(2)14(3)21-16(22-17)15-4-5-15/h6-7,15H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKDCFWCWQLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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